2-(3-aminooxetan-3-yl)acetamide
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Overview
Description
2-(3-aminooxetan-3-yl)acetamide is an organic compound with the molecular formula C5H10N2O2 It is a derivative of oxetane, a four-membered cyclic ether, and contains an amino group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-aminooxetan-3-yl)acetamide typically involves the reaction of oxetane derivatives with amines. One common method involves the reaction of 3-aminooxetane with acetic anhydride under controlled conditions to yield the desired product . Another method involves the use of N-ethyl-N,N-diisopropylamine and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride in dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-aminooxetan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxetane carboxylic acids, while substitution reactions can produce a variety of substituted oxetane derivatives.
Scientific Research Applications
2-(3-aminooxetan-3-yl)acetamide has several scientific research applications:
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor for certain biological pathways.
Medicine: Research is ongoing into its potential use as a drug candidate for various diseases due to its unique structural properties.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 2-(3-aminooxetan-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the oxetane ring can provide steric hindrance, affecting the compound’s binding affinity and specificity. These interactions can modulate biological pathways and lead to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-aminooxetane: A precursor in the synthesis of 2-(3-aminooxetan-3-yl)acetamide.
Oxetane carboxylic acids: Products of oxidation reactions involving this compound.
Substituted oxetane derivatives: Compounds formed through substitution reactions.
Uniqueness
This compound is unique due to its combination of an oxetane ring and an acetamide group, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
1417638-25-5 |
---|---|
Molecular Formula |
C5H10N2O2 |
Molecular Weight |
130.1 |
Purity |
91 |
Origin of Product |
United States |
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